molecular formula C8H12N2O B151405 (3,5,6-Trimethylpyrazin-2-yl)methanol CAS No. 75907-74-3

(3,5,6-Trimethylpyrazin-2-yl)methanol

Cat. No.: B151405
CAS No.: 75907-74-3
M. Wt: 152.19 g/mol
InChI Key: LAXOCXPBJXIBHO-UHFFFAOYSA-N
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Description

(3,5,6-Trimethylpyrazin-2-yl)methanol is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a heterocyclic compound that contains a pyrazine ring substituted with three methyl groups and a hydroxymethyl group. This compound is known for its slightly aromatic odor and good solubility in water and various organic solvents such as ethanol and dimethylformamide[2][2].

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,5,6-Trimethylpyrazin-2-yl)methanol can be synthesized through a substitution reaction involving a pyrazinyl group. The specific method involves reacting 3,5,6-trimethylpyrazine with a base and methyl aldehyde under appropriate conditions to yield the target product . The reaction typically requires controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The product is then purified through standard techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Trimethylpyrazin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(3,5,6-Trimethylpyrazin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds and as a building block for more complex molecules[][2].

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties[][2].

    Medicine: Explored for its potential therapeutic applications, such as in the development of drugs and intermediates for anti-cancer, immunomodulatory, and anti-inflammatory treatments[][2].

    Industry: Utilized in the synthesis of membrane materials and dyes, as well as in the production of various chemical intermediates[][2].

Mechanism of Action

The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The pyrazine ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .

Properties

IUPAC Name

(3,5,6-trimethylpyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXOCXPBJXIBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504935
Record name (3,5,6-Trimethylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75907-74-3
Record name (3,5,6-Trimethylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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